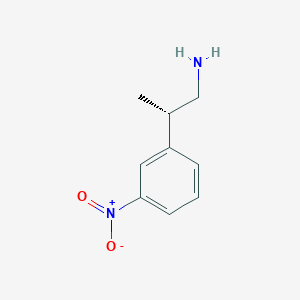

(2S)-2-(3-Nitrophenyl)propan-1-amine

Description

(2S)-2-(3-Nitrophenyl)propan-1-amine is a chiral primary amine characterized by a nitro-substituted phenyl group at the β-position of the propane backbone. The (2S) stereochemistry and electron-withdrawing nitro group (meta-substitution) confer distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions.

Properties

IUPAC Name |

(2S)-2-(3-nitrophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7(6-10)8-3-2-4-9(5-8)11(12)13/h2-5,7H,6,10H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHKVMHBSSKKHR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3-Nitrophenyl)propan-1-amine typically involves the following steps:

Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene.

Friedel-Crafts Alkylation: Nitrobenzene undergoes Friedel-Crafts alkylation with propan-1-amine to form the desired product.

Resolution of Racemic Mixture: The racemic mixture is resolved to obtain the (2S)-enantiomer using chiral resolution techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes, followed by efficient resolution methods to ensure high yield and purity of the (2S)-enantiomer.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso and nitro derivatives.

Reduction: Reduction of the nitro group can yield the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(3-Nitrophenyl)propan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic and anti-inflammatory properties.

Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Nitrophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group plays a crucial role in binding to active sites, while the amine group facilitates interactions with other biomolecules. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Profiles

- (2S)-2-(4-Chlorobenzyl)propan-1-amine derivatives (): The 4-chlorobenzyl group introduces steric bulk and moderate electron-withdrawing effects. In AKT1-targeted docking studies, such analogs exhibit strong binding due to hydrophobic interactions with the chlorophenyl moiety and hydrogen bonding via the amine group .

- (2S)-2-(4-Methoxyphenyl)propan-1-amine hydrochloride (): The para-methoxy group is electron-donating, enhancing aromatic ring electron density. This contrasts with the nitro group in the target compound, which reduces electron density and may alter solubility or receptor affinity .

- PF-04455242 (): Features a biphenyl-pyrrolidinylsulfonyl substituent, creating a larger molecular footprint. This structural complexity enhances selectivity for kappa opioid receptors but reduces metabolic stability compared to simpler nitro-substituted analogs .

Stereochemical and Backbone Modifications

- (3S)-N,N-Dimethyl-3-phenyl-3-(2-pyridinyl)propan-1-amine (Pheniramine) (): The dimethylated amine and pyridinyl group enhance lipophilicity, enabling blood-brain barrier penetration.

Physicochemical Properties

Solubility and Viscosity

- Propan-1-amine derivatives with linear primary amines (): Mixtures with 1-alkanols show viscosity deviations (ηΔ) influenced by solvation effects. The nitro group in (2S)-2-(3-nitrophenyl)propan-1-amine likely reduces ηΔ due to stronger dipole interactions compared to alkyl-substituted analogs .

- Hydrochloride salts (): Salt formation (e.g., hydrochloride) improves aqueous solubility. For example, (2S)-2-(4-methoxyphenyl)propan-1-amine hydrochloride has a molecular weight of 201.70 g/mol, with solubility enhanced by ionic interactions .

Thermal Stability

- Trifluoromethyl-substituted analogs (): The trifluoromethyl group enhances thermal stability via strong C-F bonds.

Receptor Binding and Selectivity

- AKT1 inhibitors (): The co-crystallized ligand (2S)-2-(4-chlorobenzyl)propan-1-amine derivative binds AKT1 with a docking score of −9.2 kcal/mol, leveraging hydrophobic and hydrogen-bonding interactions. Nitro-substituted analogs may exhibit altered binding due to polar nitro interactions .

- Kappa opioid receptor antagonists (): PF-04455242 shows short-acting antagonism, while bulkier nitro-substituted amines may have prolonged activity due to slower dissociation rates .

- Serotonin-norepinephrine reuptake inhibitors (): Duloxetine, a structurally complex propan-1-amine derivative, highlights how aryl-ether and thiophene groups modulate neurotransmitter affinity.

Metabolic and Toxicological Profiles

- Chloroethyl derivatives (): N-(2-Chloroethyl)-N-(isopropyl)propan-1-amine is associated with alkylating toxicity, whereas nitro groups may generate reactive metabolites (e.g., nitroso intermediates), necessitating careful toxicity profiling .

Data Table: Key Comparative Properties

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Enantiomeric Excess (ee) | Key Challenges |

|---|---|---|---|

| Reductive Amination | 70–85 | 92–98% | Catalyst cost, sensitivity to moisture |

| Chiral Resolution | 50–65 | ≥99% | Low yield, scalability issues |

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Answer:

Discrepancies in biological activity often arise from variations in stereochemical purity, assay conditions, or structural analogs. To address these:

- Stereochemical Validation : Confirm enantiomeric purity using circular dichroism (CD) spectroscopy or X-ray crystallography to rule out contamination with the (2R)-isomer .

- Structure-Activity Relationship (SAR) Analysis : Compare activity across analogs (e.g., 3-chloro or methoxy substituents) to isolate the role of the nitro group. For example, highlights that substitution at the 3-position on the phenyl ring significantly alters binding to nitric oxide synthase isoforms .

- Standardized Assay Protocols : Replicate studies under controlled conditions (pH, temperature, enzyme isoform specificity) to minimize variability .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the nitro group’s position (δ 8.2–8.4 ppm for aromatic protons) and stereochemistry via NOE correlations .

- HPLC with Chiral Columns : Use Chiralpak IC or OD-H columns to quantify enantiomeric purity. Mobile phases with hexane/isopropanol (90:10) are effective .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula (C₉H₁₂N₂O₂) and detects impurities .

Advanced: What computational and experimental strategies elucidate interactions between this compound and biological targets?

Answer:

- Molecular Docking : Simulate binding to enzyme active sites (e.g., nitric oxide synthase) using Schrödinger Suite or AutoDock Vina. Focus on hydrogen bonding with the nitro group and hydrophobic interactions with the propan-1-amine backbone .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) to differentiate interactions between enzyme isoforms .

- Mutagenesis Studies : Engineer enzyme variants (e.g., NOS mutants) to identify critical residues for ligand binding .

Basic: How does the nitro group at the 3-position influence the compound’s reactivity in organic synthesis?

Answer:

The 3-nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to the para position. Key reactions include:

- Nucleophilic Aromatic Substitution : React with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) to replace the nitro group .

- Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂, enabling further functionalization .

Advanced: What experimental designs mitigate enantiomerization during storage or biological assays?

Answer:

- Stability Studies : Monitor ee over time using accelerated degradation tests (40°C/75% RH) and identify degradation pathways via LC-MS .

- Buffer Optimization : Use low-pH buffers (pH 4–5) to stabilize the protonated amine form, reducing racemization .

- Lyophilization : Store the compound as a lyophilized salt (e.g., hydrochloride) to prevent moisture-induced isomerization .

Basic: How do structural analogs of this compound differ in pharmacological activity?

Answer:

Table 2: Activity Comparison of Structural Analogs

| Compound | Key Structural Difference | Biological Activity Trend |

|---|---|---|

| (2S)-2-(3-Chlorophenyl)propan-1-amine | Cl substituent (electron-withdrawing) | Higher NOS inhibition |

| (2S)-2-(4-Methoxyphenyl)propan-1-amine | OMe substituent (electron-donating) | Reduced receptor affinity |

Advanced: What methodologies reconcile discrepancies in the compound’s reported solubility and stability?

Answer:

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) using nephelometry .

- Forced Degradation Studies : Expose the compound to light, heat, and oxidizers (H₂O₂) to identify degradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.